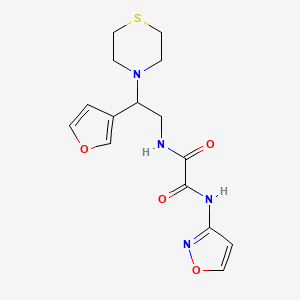

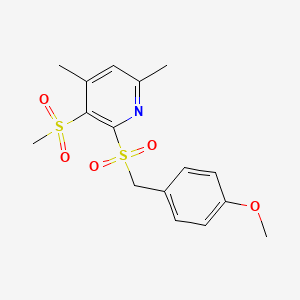

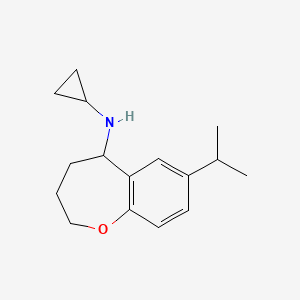

![molecular formula C23H22FN5O2 B2469049 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 922010-21-7](/img/structure/B2469049.png)

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

科学的研究の応用

Anticancer Properties

- A study synthesized a series of pyrazolopyrimidines derivatives, closely related to the compound , revealing their potential as anticancer and anti-5-lipoxygenase agents. These compounds showed notable cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating their potential in cancer therapy (Rahmouni et al., 2016).

- Another study found that pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against human breast adenocarcinoma cells (MCF-7). This suggests the therapeutic potential of these compounds in cancer treatment (Abdellatif et al., 2014).

Anticonvulsant Activity

- Research on pyrazolo[3,4-d]pyrimidines derivatives, which are structurally similar to the compound , identified their potential as anticonvulsant agents. These findings indicate a potential therapeutic application in treating seizures or related neurological disorders (Kelley et al., 1995).

Antimicrobial Effects

- Some studies on pyrazolo[3,4-d]pyrimidine derivatives showed antimicrobial properties, indicating potential use in combating bacterial and fungal infections (Bondock et al., 2008).

Antioxidant Activity

- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their antioxidant properties. Some compounds in this class demonstrated antioxidant activity nearly equal to ascorbic acid, suggesting their potential application as antioxidant agents (El‐Mekabaty, 2015).

Tumor Imaging

- A study reported the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), indicating potential use in cancer diagnostics (Xu et al., 2012).

Drug Metabolism Studies

- Pyrazolo[3,4-d]pyrimidine derivatives were studied for their metabolism and disposition using 19F-NMR spectroscopy, providing insights into their pharmacokinetics and potential as HIV integrase inhibitors (Monteagudo et al., 2007).

作用機序

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .

Mode of Action

This compound acts as a potent and selective inhibitor of nNOS . It binds to the active site of the enzyme, specifically to a hydrophobic pocket, which results in the inhibition of the enzyme’s activity . This inhibition prevents the synthesis of nitric oxide, thereby modulating the signaling pathways that are regulated by this neurotransmitter .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in neurotransmission, vasodilation, and immune response. By inhibiting nNOS, this compound can modulate these pathways and their downstream effects .

Pharmacokinetics

The compound has been designed to have a more pharmacokinetically favorable structure, which includes a 2-imidazolylpyrimidine head . This design contributes to its good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The result of the compound’s action is the selective inhibition of nNOS, leading to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological context. For instance, in the context of neurodegenerative disorders, the inhibition of nNOS can potentially alleviate neuronal damage and dysfunction .

将来の方向性

特性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWKYMWTIGTNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

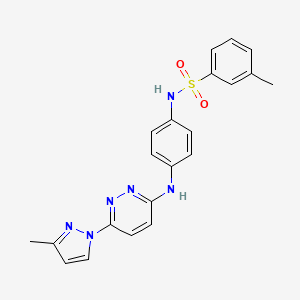

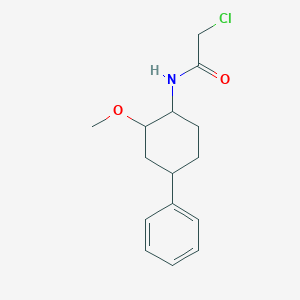

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

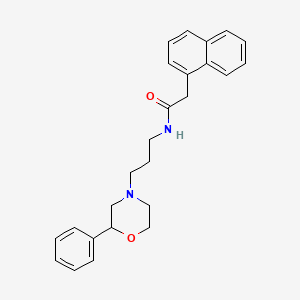

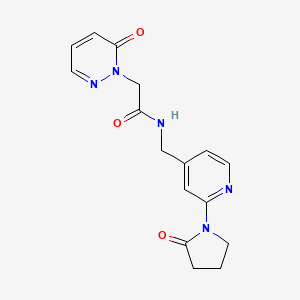

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

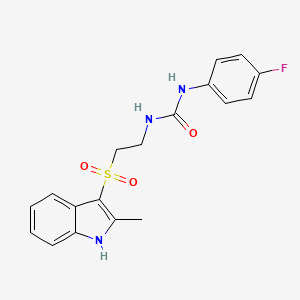

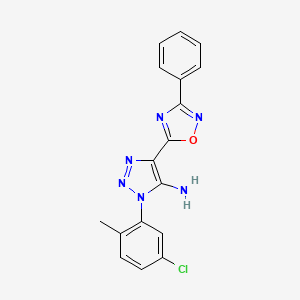

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)